Pyrrolidine Basicity Reduction: pKa Shift of >4 Units Relative to the Non‑Fluorinated Parent
The conjugate acid of pyrrolidine has a pKa of 11.27 in water, whereas 3,3‑difluoropyrrolidine exhibits a predicted pKa of 6.86±0.10 [1]. The gem‑difluoro substitution therefore induces a ΔpKa of approximately –4.4, shifting the pyrrolidine nitrogen from a strongly basic to a nearly neutral state at physiological pH . For the target diamine building block, this means the pyrrolidine moiety will be predominantly unprotonated at pH 7.4, altering its hydrogen‑bonding capacity and its electron‑donating strength in nucleophilic aromatic substitution or oxidative coupling reactions.
| Evidence Dimension | Conjugate acid pKa (basicity of pyrrolidine nitrogen) |
|---|---|
| Target Compound Data | pKa ≈ 6.9 (predicted for 3,3‑difluoropyrrolidine) |
| Comparator Or Baseline | pKa = 11.27 (pyrrolidine, experimental) |
| Quantified Difference | ΔpKa ≈ –4.4 |
| Conditions | Aqueous solution, conjugate acid pKa; predicted value for fluorinated analog uses ACD/Labs or similar algorithm |
Why This Matters
A >4‑unit pKa shift changes the protonation state at physiological pH, directly influencing solubility, permeability, target engagement in biological assays, and the rate of acid‑catalysed condensations during heterocycle synthesis.
- [1] Wikipedia, Pyrrolidine, conjugate acid pKa (water) 11.27, accessed 2026-05-10. View Source
